molecular formula C9H17N B1435036 1-Isopropyl-2-azaspiro[3.3]heptane CAS No. 1803590-71-7

1-Isopropyl-2-azaspiro[3.3]heptane

Cat. No.: B1435036
CAS No.: 1803590-71-7
M. Wt: 139.24 g/mol
InChI Key: STZVATGIVFTOOK-UHFFFAOYSA-N
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Description

1-Isopropyl-2-azaspiro[3.3]heptane is a spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery. Its unique rigid, three-dimensional structure is valuable for exploring new chemical space and optimizing the physicochemical properties of potential therapeutic agents . Research indicates that the 2-azaspiro[3.3]heptane scaffold is a key structural component in the design of potent inhibitors for various disease targets. For instance, derivatives of this scaffold have been developed as STAT3 inhibitors for investigative cancer therapies . Furthermore, spirocyclic compounds analogous to this structure have been utilized in the structure-guided design of inhibitors targeting viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro), which is critical for viral replication . The incorporation of spirocyclic elements like the azaspiro[3.3]heptane ring system can lead to improved metabolic stability and binding affinity by reducing conformational flexibility and enabling precise vectorial engagement with enzyme active sites . This compound is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yl-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-7(2)8-9(6-10-8)4-3-5-9/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZVATGIVFTOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCC2)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-71-7
Record name 1-(propan-2-yl)-2-azaspiro[3.3]heptane
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Synthetic Methodologies for 1 Isopropyl 2 Azaspiro 3.3 Heptane and Analogous Systems

Retrosynthetic Analysis of Azaspiro[3.3]heptane Frameworks

Retrosynthetic analysis, or the disconnection approach, is a problem-solving technique for planning organic syntheses. lkouniv.ac.inrnlkwc.ac.in It involves breaking down the target molecule into simpler, commercially available precursors. For the 2-azaspiro[3.3]heptane core, two primary disconnection strategies are prevalent.

The first major strategy involves a [2+2] cycloaddition disconnection across one of the four-membered rings. Disconnecting the azetidine (B1206935) ring reveals two potential synthons: an imine and an alkene. For a target like 1-isopropyl-2-azaspiro[3.3]heptane, this translates to an isopropyl-substituted imine and a methylenecyclobutane (B73084) precursor. This approach forms the basis for both thermal and photochemical cycloaddition methods.

A second key strategy is based on intramolecular cyclization . Here, a C-N bond within the azetidine ring is disconnected. This leads to a precursor that is already cyclic, typically a functionalized cyclobutane (B1203170). For instance, a 1,1-disubstituted cyclobutane bearing an amine and a carbon with a suitable leaving group can be envisioned as a direct precursor, which would form the azetidine ring via an intramolecular nucleophilic substitution. Alternatively, a cyclobutane-dicarboxylate could be elaborated into a key intermediate for cyclization. rsc.org These strategies are fundamental to the ring-closing and spirocyclization reactions discussed later.

Cycloaddition-Based Approaches

Cycloaddition reactions, particularly [2+2] cycloadditions, are powerful tools for constructing the four-membered rings of the azaspiro[3.3]heptane system in a convergent manner.

Thermal [2+2] Cycloadditions

Thermally induced [2+2] cycloadditions are a classic method for forming cyclobutane rings. While many [2+2] cycloadditions are photochemically driven, specific substrates like ketenes can undergo thermal reactions. youtube.com

A prominent example is the Staudinger synthesis , which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (an azetidin-2-one). rsc.orgrsc.org This β-lactam can then be reduced to the corresponding azetidine. In the context of spirocycles, reacting a ketene with an imine derived from a cyclobutanone (B123998) would yield a spirocyclic β-lactam. A one-pot method has been developed for synthesizing spiro[azetidine-2,3'-indoline]-2',4-diones, where a ketene is generated in situ from a substituted acetic acid in the presence of oxalyl chloride and reacts with an isatin-derived Schiff base. nih.govnih.govresearchgate.net

Another significant thermal approach involves the [2+2] cycloaddition of chlorosulfonyl isocyanate (Graf's isocyanate) with endocyclic alkenes to produce spirocyclic β-lactams. researchgate.netresearchgate.net These lactams are then readily reduced with reagents like alane to yield the final azaspiro[3.3]heptane derivatives. researchgate.netresearchgate.net

Table 1: Examples of Thermal [2+2] Cycloaddition for Spiro-Azetidine Synthesis

Reactant 1 Reactant 2 Key Reagent(s) Product Type Ref.
Substituted Acetic Acid Isatin-derived Imine Oxalyl chloride, DIPEA Spiro[azetidine-2,3'-indoline]-2',4-dione nih.gov
Endocyclic Alkene Chlorosulfonyl Isocyanate Heat Spirocyclic β-lactam researchgate.net

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloadditions offer a mild and efficient pathway to four-membered rings under visible or UV light, often mediated by a photosensitizer. The aza Paternò-Büchi reaction , the cycloaddition of an excited-state imine with a ground-state alkene, is a cornerstone of this approach. wikipedia.orgnih.gov

Recent advances have utilized visible-light-mediated energy transfer catalysis to achieve these transformations. nih.govnih.gov In these systems, a photocatalyst (e.g., an iridium complex) absorbs light and transfers its energy to one of the reactants, promoting it to a reactive triplet state without requiring direct UV irradiation of the substrates. nih.govnih.gov This method has been successfully applied to the synthesis of complex azetidines, including intramolecular variants where the oxime and alkene moieties are tethered, leading to polycyclic azetidine structures. nih.gov Intermolecular versions have also been developed, reacting cyclic oximes with unactivated alkenes to form a variety of substituted azetidines. nih.gov These photochemical methods are valued for their atom economy and ability to construct complex scaffolds efficiently. researchgate.netacs.org

Table 2: Photochemical [2+2] Cycloaddition for Azetidine Synthesis

Substrate Type Key Features Reaction Product Ref.
Tethered Oxime-Alkenes Visible light, Iridium photocatalyst Intramolecular aza Paternò-Büchi Tricyclic Azetidines nih.gov
Quinoxalinones & Arylethenes Chiral Thioxanthone Sensitizer, λ=420 nm Enantioselective aza Paternò-Büchi Chiral Fused Azetidines nih.gov

Ring-Closing and Spirocyclization Reactions

These methods construct the azaspiro[3.3]heptane skeleton by forming one of the rings from a precursor that already contains the other, or by forming both rings sequentially from an acyclic starting material.

Strategies from Acyclic Precursors

The synthesis of the azaspiro[3.3]heptane core can be achieved from acyclic starting materials by the sequential formation of both four-membered rings. A reported synthesis of 2-azaspiro[3.3]heptane-derived amino acids employed a strategy where both rings were constructed by the subsequent ring closure of corresponding 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles. nih.gov This approach builds the spirocyclic framework from simple, non-cyclic components through double cyclization events.

Intramolecular Ring Closure Techniques

Intramolecular cyclization is a common and effective strategy for forming the azetidine ring of the spirocycle. rsc.org In this approach, a pre-functionalized cyclobutane serves as the key intermediate.

One route involves the synthesis of a 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. Reductive amination of this aldehyde with a primary amine, followed by an intramolecular cyclization where the newly introduced nitrogen displaces the chloride, yields a 2,6-diazaspiro[3.3]heptane. thieme-connect.de

Another powerful method involves the double N-alkylation of an amine with a suitable 1,3-dielectrophile. For example, the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key pharmaceutical intermediate, was achieved by reacting 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868). acs.org In this one-pot reaction, the aniline (B41778) nitrogen displaces both bromide leaving groups to form the azetidine ring, creating the spirocyclic core. acs.org Similarly, highly diastereoselective addition of cyclobutanecarboxylate (B8599542) anions to chiral sulfinimines, followed by N-deprotection and cyclization, provides an efficient route to enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.org

Table 3: Intramolecular Ring Closure for Azaspiro[3.3]heptane Synthesis

Precursor Key Reagent(s)/Step(s) Product Type Ref.
1-(Chloromethyl)cyclobutane-1-carboxamide Base-induced cyclization 5-Oxo-2-azaspiro[3.3]heptane researchgate.net
3,3-Bis(bromomethyl)oxetane & Aniline Hydroxide-facilitated alkylation 2-Oxa-6-azaspiro[3.3]heptane acs.org
1-Benzyl-3-chloromethylazetidine-3-carbaldehyde Reductive amination, then base 2,6-Diazaspiro[3.3]heptane thieme-connect.de

Approaches involving Oxetane (B1205548)/Azetidine Precursors

The construction of the azaspiro[3.3]heptane framework frequently relies on the use of pre-formed four-membered rings, specifically oxetane and azetidine derivatives. A prevalent strategy involves the double N-alkylation of a primary amine with a 3,3-bis(halomethyl)oxetane. For instance, a scalable, protecting-group-free synthesis for a related 2-oxa-6-azaspiro[3.3]heptane derivative was developed, where the key step is the creation of the azetidine ring through a hydroxide-facilitated alkylation of an aniline with 3,3-bis(bromomethyl)oxetane (BBMO). acs.orgnih.gov This method has been successfully demonstrated on a 100-gram scale, achieving high yields and purity. nih.gov

Another key precursor is oxetan-3-one. acs.org Its utility was highlighted in a multi-step synthesis that involved an intramolecular cyclization to form the oxetane ring, which can then be further elaborated into the desired spirocyclic system. acs.org

More recent innovations include the use of oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs). acs.orgnih.govchemrxiv.org These reagents act as precursors to carbocations under mild thermal conditions via an unusual defluorosulfonylation (deFS) reaction pathway. acs.orgnih.govchemrxiv.org The generated reactive intermediates can be coupled with a wide range of nucleophiles to afford various substituted oxetane and azetidine derivatives, including those that can lead to 2-azaspiro[3.3]heptane motifs. acs.org This method provides a divergent route to novel scaffolds that are challenging to prepare otherwise. acs.orgnih.govchemrxiv.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and efficient pathways for the synthesis of complex cyclic systems, including azaspiro[3.3]heptanes.

Application of Titanacyclobutane Intermediates

A significant advancement in the synthesis of azaspiro[3.n]alkanes involves harnessing the reactivity of titanacyclobutane intermediates. chemrxiv.orgchemrxiv.org This methodology provides rapid access to functionalized all-carbon quaternary centers, a structural feature inherent to the spiro[3.3]heptane core. chemrxiv.orgchemrxiv.org The process streamlines the synthesis of a variety of azaspiro[3.3]heptane derivatives from readily available ketones. chemrxiv.org The reaction proceeds by converting a ketone into a dihalide, which is then cyclized with a primary amine. chemrxiv.org This approach has been used to generate 2-azaspiro[3.3]heptane derivatives in good yields. chemrxiv.org

Below is a table summarizing the synthesis of various azaspiro[3.3]heptane derivatives using the titanacyclobutane methodology.

Ketone PrecursorResulting Azaspiro[3.3]heptane DerivativeYieldReference
CyclobutanoneN-Benzyl-2-azaspiro[3.3]heptane58% chemrxiv.org
4,4-DifluorocyclohexanoneN-Benzyl-8,8-difluoro-2-azaspiro[3.5]nonane57% chemrxiv.org
1-Boc-4-piperidoneDihalide intermediate from ketone64% chemrxiv.org

Note: The table showcases the versatility of the method for different cyclic ketones. The yield for the 1-Boc-4-piperidone derivative refers to the dihalide intermediate step.

Other Metal-Mediated Cyclization Pathways

Besides titanium, other transition metals, particularly gold, have been employed in the synthesis of azaspiro[3.3]heptane precursors. In one reported route, a gold catalyst, [BrettPhosAuNTf₂], was used to facilitate the cyclization of an alkyne-containing intermediate. lookchem.com This key step, conducted at room temperature in the presence of an N-oxide and methanesulfonic acid, afforded a crucial oxetanone precursor in 53% yield, which could then be converted to the desired azaspiro[3.3]heptane. lookchem.com

Flow Chemistry Techniques in Azaspiro[3.3]heptane Synthesis

Flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients, offering advantages in safety, scalability, and automation. nih.goveuropa.eu Continuous-flow reactors provide superior control over reaction parameters like temperature and mixing, which is particularly beneficial for managing highly exothermic or hazardous reactions. europa.eu While specific examples for this compound are not detailed in the provided results, the synthesis of analogous strained spiro-heterocycles has been successfully adapted to flow processes. For example, a robust and mild two-step protocol assisted by flow technology was developed for the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane, demonstrating the applicability of this technique to the synthesis of related spiro[3.3]heptane systems. researchgate.net Such continuous-flow systems can involve pumping reagents through temperature-controlled coils or packed-bed reactors to achieve high conversion and selectivity. soci.orgmdpi.com

Scalability and Process Development for Azaspiro[3.3]heptane Scaffolds

The transition from laboratory-scale synthesis to multigram or kilogram production is a critical consideration for the practical application of azaspiro[3.3]heptane building blocks in drug discovery. Several research efforts have focused on developing scalable and robust synthetic routes.

A notable example is the two-step, protecting-group-free process for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, an important intermediate. acs.orgnih.gov This process was optimized and demonstrated at a 100-gram scale, affording the product with an 87% isolated yield and greater than 99% purity. nih.gov A key aspect of this scalable route was the optimized synthesis of the 3,3-bis(bromomethyl)oxetane reagent from a commercially available flame retardant. nih.gov

Other reports also emphasize scalability. A concise synthesis of a 2,6-diazaspiro[3.3]heptane building block was specifically described as scalable. acs.org Furthermore, synthetic approaches to functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid have been developed to allow for multigram-scale production with good yields. univ.kiev.ua To improve the handling and solubility properties of these building blocks for further chemical conversions, stable, crystalline sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane have also been prepared in a well-scalable manner. thieme.de

Chemical Reactivity and Functionalization of the 1 Isopropyl 2 Azaspiro 3.3 Heptane Core

Reactivity of the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom of the azetidine ring in 1-isopropyl-2-azaspiro[3.3]heptane is a key site for chemical modification, allowing for the introduction of a wide variety of substituents. Its reactivity is characteristic of a secondary amine, though influenced by the steric bulk of the adjacent isopropyl group and the strain of the four-membered ring.

The secondary amine of the azetidine ring readily undergoes N-alkylation and N-derivatization reactions. These transformations are essential for building more complex molecules based on the azaspiro[3.3]heptane scaffold.

Standard N-alkylation conditions can be employed, typically involving the reaction of the parent this compound with an alkyl halide in the presence of a base. The choice of base and solvent is critical to ensure good yields and minimize side reactions. A variety of alkyl and aryl groups can be introduced at the nitrogen position, providing access to a diverse range of derivatives.

N-acylation is another common derivatization, achieved by reacting the azetidine with acyl chlorides or anhydrides. These reactions are generally high-yielding and provide stable amide products. Furthermore, reductive amination with aldehydes or ketones offers a versatile method for introducing substituted alkyl groups onto the nitrogen atom.

Table 1: Examples of N-Derivatization Reactions on Analogous 2-Azaspiro[3.3]heptane Systems

Reaction Type Reagents and Conditions Product Type Notes
N-Alkylation Alkyl halide, K₂CO₃, CH₃CN, reflux N-Alkyl-2-azaspiro[3.3]heptane General method for introducing simple alkyl chains.
N-Arylation Aryl halide, Pd catalyst, base, solvent N-Aryl-2-azaspiro[3.3]heptane Buchwald-Hartwig amination conditions are often effective.
N-Acylation Acyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt N-Acyl-2-azaspiro[3.3]heptane A straightforward method to form amides.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂ N-Substituted alkyl-2-azaspiro[3.3]heptane Allows for the introduction of a wide range of functionalized alkyl groups.

This table presents generalized conditions based on reactions with similar azetidine-containing compounds. The steric hindrance from the 1-isopropyl group may necessitate longer reaction times or more forcing conditions.

The most common protecting groups for secondary amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl derivatives. The introduction of these groups proceeds via standard protocols, for example, by reaction with the corresponding anhydride (B1165640) or chloride in the presence of a base.

The steric bulk of the 1-isopropyl group may influence the rate of both the protection and deprotection steps. Cleavage of the protecting group is achieved under conditions specific to that group, allowing for the selective unmasking of the nitrogen atom at the desired stage of the synthesis. libretexts.org

Table 2: Common Protecting Groups for the Azetidine Nitrogen

Protecting Group Protection Reagents Deprotection Conditions Stability
tert-Butoxycarbonyl (Boc) (Boc)₂O, base (e.g., Et₃N, DMAP) Strong acid (e.g., TFA, HCl) Stable to base, hydrogenolysis, and mild reducing agents. libretexts.org
Benzyloxycarbonyl (Cbz) Cbz-Cl, base Hydrogenolysis (H₂, Pd/C) Stable to acidic and basic conditions. fiveable.me
p-Toluenesulfonyl (Ts) Ts-Cl, base Strong reducing agents (e.g., Na/NH₃) Very stable to a wide range of conditions.
9-Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-Cl, base Base (e.g., piperidine) Stable to acidic conditions and hydrogenolysis. fiveable.me

Functionalization of the Cyclobutane (B1203170) Rings

Functionalization of the cyclobutane rings of this compound is more challenging due to the lower reactivity of the C-H bonds compared to the azetidine nitrogen. However, modern synthetic methods offer potential routes to introduce substituents onto the carbocyclic framework.

Direct electrophilic substitution on the cyclobutane rings is not a common transformation due to the high energy of the potential carbocation intermediates. The strained nature of the four-membered rings could, in theory, lead to ring-opening reactions under strongly acidic or electrophilic conditions. However, with carefully chosen reagents and conditions, it might be possible to achieve selective functionalization. For instance, reactions involving highly reactive electrophiles could potentially lead to substitution, though this remains a largely unexplored area for this specific scaffold.

Nucleophilic attack on the carbon atoms of the cyclobutane rings is generally difficult due to the non-polar nature of the C-C and C-H bonds. Such reactions would likely require the pre-installation of a leaving group on the ring. The synthesis of such precursors would be a significant challenge in itself. An alternative approach could involve the ring-opening of the azetidine or cyclobutane rings with nucleophiles under specific conditions, although this would destroy the spirocyclic core.

Radical-mediated C-H functionalization represents a more promising strategy for the direct introduction of substituents onto the cyclobutane rings. nih.gov These methods have the potential to be more selective and tolerant of various functional groups. For example, a hydrogen atom transfer (HAT) process could be initiated by a photoredox catalyst or a radical initiator, generating a carbon-centered radical on one of the cyclobutane rings. This radical could then be trapped by a suitable radical acceptor to form a new C-C or C-heteroatom bond. The regioselectivity of such a reaction would be influenced by the relative stability of the possible radical intermediates.

Table 3: Potential Radical Functionalization Strategies

Reaction Type Potential Reagents/Catalysts Potential Product Notes
C-H Arylation Photoredox catalyst, aryl halide Aryl-substituted cyclobutane Selectivity could be an issue.
C-H Alkylation Radical initiator, alkylating agent Alkyl-substituted cyclobutane May require specific activating groups.
C-H Halogenation N-Halosuccinimide, light/initiator Halogenated cyclobutane Provides a handle for further functionalization.

This table outlines hypothetical approaches based on known radical chemistry. The successful application to this compound would require experimental validation.

Ring Transformations and Rearrangement Reactions

There is currently no specific literature detailing ring transformations or rearrangement reactions of this compound. In principle, spirocyclic systems containing strained four-membered rings can undergo a variety of skeletal reorganizations under thermal, photochemical, or catalytic conditions. Potential, though unconfirmed, reaction pathways could include:

Cationic Rearrangements: Acid-catalyzed reactions might lead to ring-opening of one of the azetidine rings, followed by rearrangement to form other nitrogen-containing scaffolds. However, the stability of the resulting carbocation would be a determining factor.

Thermal or Photochemical Rearrangements: Pericyclic reactions could potentially lead to complex rearrangements, but specific modes would depend on the substitution pattern and reaction conditions.

Without experimental studies, any proposed transformation remains speculative.

Oxidative and Reductive Transformations of the Azaspiro[3.3]heptane System

No dedicated studies on the oxidative or reductive transformations of this compound have been found in the public domain. General expectations for the reactivity of the tertiary amine within the azaspiro[3.3]heptane core would include:

Oxidation: The tertiary amine is expected to be susceptible to oxidation. Common oxidizing agents could potentially form the corresponding N-oxide. More vigorous oxidation could lead to ring cleavage.

Reduction: The saturated azaspiro[3.3]heptane core is generally resistant to reduction. The isopropyl group and the spirocyclic framework are saturated and would not typically react under standard catalytic hydrogenation conditions.

Specific reagents, reaction conditions, and resulting product distributions for this compound have not been reported.

Chemo- and Regioselective Functionalization Studies

There are no available research findings on the chemo- and regioselective functionalization of this compound. The molecule presents a symmetrical spirocyclic core with a tertiary amine. Theoretical points of reactivity would be the C-H bonds adjacent to the nitrogen atom (the alpha-positions) or the methylene (B1212753) groups of the cyclobutane rings.

Functionalization of such a system would likely require advanced techniques, potentially involving:

C-H Activation: Directed C-H activation could, in theory, allow for the introduction of functional groups at specific positions on the cyclobutane rings. The directing group would be crucial for controlling regioselectivity.

Radical Reactions: Radical-based functionalization might offer a pathway to introduce substituents, although selectivity could be a significant challenge.

As no experimental data is available, any discussion on the chemo- and regioselectivity of such reactions for this compound is purely hypothetical.

Stereochemical Considerations and Asymmetric Synthesis of 1 Isopropyl 2 Azaspiro 3.3 Heptane and Its Chiral Derivatives

Enantioselective Synthetic Routes

The asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes relies on strategies that can precisely control the formation of the new stereocenter. These approaches predominantly involve the use of chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, or chiral catalysts that create a chiral environment for the reaction. wikipedia.org

A prominent strategy for the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes employs chiral sulfinyl imines, such as N-tert-butanesulfinyl imines, often referred to as Davis-Ellman's imines. researchgate.netsemanticscholar.org These versatile chiral auxiliaries serve as effective electrophiles in a variety of reactions. researchgate.net A highly diastereoselective method involves the addition of ethyl cyclobutanecarboxylate (B8599542) anions to these chiral imines. This approach provides a reliable pathway to enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.org The N-tert-butanesulfinyl group directs the nucleophilic attack to one face of the imine, effectively controlling the stereochemistry of the newly formed chiral center. researchgate.net

In addition to chiral auxiliaries, asymmetric catalysis offers a powerful alternative. Chiral dirhodium tetracarboxylate catalysts have been successfully used in the enantioselective and diastereoselective synthesis of azaspiro compounds through cyclopropanation reactions. nih.gov For instance, the dirhodium tetracarboxylate catalyst Rh₂(p-PhTPCP)₄ has demonstrated high efficacy in catalyzing the cyclopropanation of exocyclic olefins with donor/acceptor carbenes to produce various azaspiro[n.2]alkanes. nih.gov This method can achieve high levels of enantioselectivity, with reported enantiomeric excesses (ee) up to 98% for the formation of related azaspiro[3.3]heptane systems. nih.gov Computational studies suggest that the stereoselectivity arises from how the substrate fits into the chiral pocket created by the catalyst's ligands. nih.gov

A well-established, three-step procedure for synthesizing enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes demonstrates excellent diastereoselective control. researchgate.netrsc.org The key step is the highly diastereoselective addition of an ethyl cyclobutanecarboxylate anion to a chiral N-tert-butanesulfinyl aldimine. researchgate.net This is followed by the reduction of the ester group and an intramolecular nucleophilic substitution to form the second ring of the spirocycle. researchgate.net This methodology has proven to be efficient, with yields of up to 90% and high diastereoselectivity, achieving diastereomeric ratios (dr) as high as 98:2. semanticscholar.orgrsc.org The robustness of this method allows for its application to the synthesis of related structures like 1-substituted 2-azaspiro[3.4]octanes and 1-substituted 2-azaspiro[3.5]nonanes. semanticscholar.org

Diastereoselective Synthesis of 1-Substituted 2-Azaspiro[3.3]heptane Precursors
Substituent (R)Yield (%)Diastereomeric Ratio (dr)Reference
Phenyl9098:2 rsc.org
4-Methoxyphenyl8598:2 researchgate.net
2-Thienyl8297:3 researchgate.net
Cyclohexyl8895:5 researchgate.net

Resolution Methods for Enantiomeric Purity

While asymmetric synthesis is the preferred method for obtaining single enantiomers, classical resolution techniques remain relevant for separating racemic mixtures. For spiro[3.3]heptane derivatives, high-performance liquid chromatography (HPLC) using a chiral stationary phase is an effective method for separating stereoisomers. This technique was successfully employed in the preparation of the chiral ligand (R)-spiro[3.3]heptane-2,6-dicarboxylic acid, demonstrating the utility of chiral chromatography for resolving enantiomers within this structural class. researchgate.net

Conformational Analysis of the Spiro[3.3]heptane System

The spiro[3.3]heptane framework is characterized by its rigid, three-dimensional structure. researchgate.net This conformational rigidity is a key feature that makes it an attractive scaffold in drug design, as it reduces the entropic penalty upon binding to a target by pre-organizing the substituents in a well-defined spatial orientation. researchgate.net X-ray crystallography has been used to determine the precise conformational details of substituted azaspiro[3.3]heptanes. nih.govfigshare.com

Analysis shows that the geometry of azaspiro[3.3]heptanes can differ significantly from that of their corresponding monocyclic bioisosteres, such as piperidines. nih.gov This structural difference is crucial, as it can dramatically alter the orientation of substituents and impact biological activity. nih.gov The spirocyclic core features non-collinear exit vectors for its substituents, a distinct characteristic compared to the typically collinear vectors of para-substituted benzene rings, for which spiro[3.3]heptane can also act as a bioisostere. chemrxiv.orgnih.gov

Impact of Stereochemistry on Molecular Recognition Principles

The defined and rigid stereochemistry of 1-isopropyl-2-azaspiro[3.3]heptane is fundamental to its function in molecular recognition. The unique three-dimensional shape allows it to act as a bioisostere, mimicking the structure of other cyclic systems to fit into the binding sites of biological targets like enzymes and receptors. chemrxiv.org For example, 1-azaspiro[3.3]heptane has been validated as a bioisostere of piperidine (B6355638), and its incorporation into the anesthetic drug bupivacaine resulted in a potent analogue. nih.gov

The ability of the spiro[3.3]heptane core to mimic even aromatic rings highlights its versatility. chemrxiv.org It has been successfully incorporated into FDA-approved anticancer drugs in place of mono-, meta-, and para-substituted phenyl rings, yielding saturated, patent-free analogues with high activity. chemrxiv.org This demonstrates that the precise, non-coplanar arrangement of substituents on the spiro[3.3]heptane scaffold can effectively replicate the key interactions of a planar phenyl ring with its biological target. nih.gov A dramatic loss of potency observed in some cases where an azaspiro[3.3]heptane replaces a piperazine was attributed to the significant alteration in the geometry of a crucial functional group, underscoring the critical role of stereochemistry in maintaining the necessary orientation for effective molecular recognition. nih.gov

Spectroscopic and Structural Characterization Methodologies for 1 Isopropyl 2 Azaspiro 3.3 Heptane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structures of 1-isopropyl-2-azaspiro[3.3]heptane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the comprehensive assignment of the molecular framework. nih.gov

In ¹H NMR spectra of these compounds, the isopropyl group gives rise to characteristic signals. The methine proton (CH) typically appears as a multiplet, while the two methyl groups (CH₃) often present as a doublet. The protons on the azaspiro[3.3]heptane core exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The chemical shifts of protons attached to carbons neighboring the nitrogen atom are generally shifted downfield due to the electron-withdrawing effect of the nitrogen. openstax.org

¹³C NMR spectroscopy complements the proton data by providing the number of non-equivalent carbon atoms and their hybridization state. libretexts.org The carbons of the spirocyclic core and the isopropyl substituent appear at distinct chemical shifts. For instance, carbons adjacent to the nitrogen atom in the azetidine (B1206935) ring are deshielded and absorb at a lower field compared to other alkane carbons. openstax.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the complex proton and carbon signals. nih.gov COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity within the spirocyclic system and the isopropyl group. nih.gov HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range couplings between protons and carbons, which is instrumental in piecing together the entire molecular structure. nih.gov

Table 1: Representative NMR Data for a this compound Derivative

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Isopropyl-CH3.1-3.3 (m)55-60
Isopropyl-CH₃1.0-1.2 (d)18-22
Azetidine-CH₂2.5-3.5 (m)45-55
Cyclobutane-CH₂1.8-2.4 (m)30-40
Spiro-C-40-50

Note: The chemical shift ranges are approximate and can vary depending on the specific substitution pattern and solvent used.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound derivatives. frontiersin.org In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. youtube.com For amines, the molecular ion peak is characteristically an odd number if it contains an odd number of nitrogen atoms. libretexts.org

The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. libretexts.orgyoutube.com Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In the case of this compound derivatives, this can result in the loss of the isopropyl group or fragmentation of the spirocyclic rings. The analysis of these fragment ions helps to confirm the connectivity of the molecule. youtube.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments with a high degree of confidence. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. Softer ionization techniques, such as electrospray ionization (ESI) and chemical ionization (CI), can be employed to minimize fragmentation and produce a more prominent molecular ion peak, which is beneficial for confirming the molecular weight of fragile molecules. frontiersin.orgnih.gov

Table 2: Common Fragmentation Patterns for this compound Derivatives in Mass Spectrometry

Fragment Ion Description Typical m/z Value
[M]+Molecular IonOdd number
[M-15]+Loss of a methyl groupM - 15
[M-43]+Loss of an isopropyl groupM - 43
[M-C₂H₄]+Fragmentation of the cyclobutane (B1203170) ringM - 28
[M-C₃H₆]+Fragmentation of the azetidine ringM - 42

Note: The observed m/z values will depend on the specific structure of the derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. youtube.com For this compound derivatives, IR spectroscopy can confirm the presence of the secondary amine and the aliphatic C-H bonds. openstax.orgorgchemboulder.com

The N-H stretch of a secondary amine typically appears as a single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.compressbooks.publibretexts.org This absorption is generally less intense than the O-H stretch of alcohols, which can appear in the same region. openstax.orgorgchemboulder.com The presence of this band is a key indicator of the secondary amine functionality within the azetidine ring.

The C-H stretching vibrations of the sp³ hybridized carbons in the isopropyl group and the spirocyclic framework are observed in the region of 2850-3000 cm⁻¹. libretexts.orglibretexts.org Additionally, C-N stretching vibrations for aliphatic amines can be found in the 1020-1250 cm⁻¹ range. orgchemboulder.com The absence of strong absorptions in the carbonyl region (around 1700 cm⁻¹) would confirm that the compound has not been oxidized. pressbooks.publibretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Secondary AmineN-H Stretch3300-3500Medium, Sharp
Aliphatic C-HC-H Stretch2850-2960Strong
Aliphatic C-NC-N Stretch1020-1250Medium to Weak
AmineN-H Bend1560-1620Variable

Note: The exact position and intensity of the absorption bands can be influenced by the molecular environment and sample state.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. purechemistry.orgwikipedia.org This technique requires a single, well-ordered crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. purechemistry.org By analyzing this diffraction pattern, a detailed electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms. mdpi.com

For chiral molecules like derivatives of this compound, X-ray crystallography can definitively establish the R or S configuration at each stereocenter. wikipedia.org This is crucial as enantiomers can have vastly different biological activities. The technique provides precise bond lengths, bond angles, and torsional angles, offering a complete and accurate representation of the molecular geometry in the solid state. researchgate.netmdpi.com This information is invaluable for understanding structure-activity relationships and for computational modeling studies. While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled. researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a specialized form of column chromatography used to separate enantiomers of a chiral compound. nih.gov This technique is essential for determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample of a this compound derivative.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Common CSPs include those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. sigmaaldrich.com The choice of the CSP and the mobile phase is critical for achieving successful separation.

By comparing the chromatogram of the sample to that of a racemic standard (a 50:50 mixture of both enantiomers), the relative amounts of each enantiomer in the sample can be quantified. nih.gov This is typically done by integrating the peak areas of the two enantiomer signals. High-performance liquid chromatography (HPLC) is the most common platform for chiral separations, offering high resolution and sensitivity. nih.govsigmaaldrich.com This method is vital in the development of chiral drugs, where one enantiomer may be therapeutically active while the other is inactive or even harmful.

Computational Chemistry and Theoretical Investigations of Azaspiro 3.3 Heptane Systems

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-isopropyl-2-azaspiro[3.3]heptane. Methods like Density Functional Theory (DFT) are employed to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to analyze its electronic characteristics.

Geometry optimization of the 2-azaspiro[3.3]heptane core reveals a structure with two fused cyclobutane (B1203170) rings sharing a central spiro-carbon. The nitrogen atom at position 2 introduces specific geometric and electronic features. The attachment of an isopropyl group to the nitrogen atom further influences the local geometry and electronic distribution.

Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles. For the core azaspiro[3.3]heptane structure, the C-C bond lengths within the cyclobutane rings are typical of strained four-membered rings. The C-N bond lengths and the geometry around the nitrogen atom are of particular interest. In its ground state, the nitrogen atom in a secondary amine like 2-azaspiro[3.3]heptane would typically exhibit a trigonal pyramidal geometry. The introduction of the isopropyl group in this compound sterically influences the orientation of substituents on the nitrogen.

Electronic structure analysis provides information on the distribution of electrons within the molecule. The nitrogen atom, being more electronegative than carbon, creates a dipole moment. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key electronic descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Table 1: Representative Calculated Geometric Parameters for a 2-Azaspiro[3.3]heptane Scaffold (Note: These are illustrative values for the core scaffold, as specific data for the 1-isopropyl derivative is not publicly available. Actual values would be determined via specific DFT calculations, e.g., at the B3LYP/6-31G level of theory.)*

ParameterDescriptionIllustrative Value
C-N Bond LengthBond distance between a carbon atom of the ring and the nitrogen atom.~ 1.47 Å
C-C Bond LengthAverage bond distance between carbon atoms in the cyclobutane rings.~ 1.55 Å
C-N-C AngleBond angle within the azetidine (B1206935) ring involving the nitrogen atom.~ 90°
C-spiro-C AngleBond angle around the central spiro carbon atom.~ 112°

Molecular Dynamics Simulations for Conformational Space Exploration

While the spiro[3.3]heptane scaffold is considered conformationally restricted, molecular dynamics (MD) simulations are essential for exploring the accessible conformational space of its derivatives. For this compound, MD simulations can reveal the dynamic behavior of the isopropyl group and the puckering of the two four-membered rings.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. These simulations show that the azaspiro[3.3]heptane core is not entirely rigid. The cyclobutane and azetidine rings can undergo slight puckering motions. The orientation of the isopropyl group relative to the bicyclic system is a key conformational variable. Steric hindrance between the isopropyl group and the ring system can limit the rotational freedom around the N-CH(CH₃)₂ bond.

The primary goal of these simulations is to identify low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape upon binding to a biological receptor. The conformational rigidity of the scaffold is a desirable property in drug design as it reduces the entropic penalty upon binding, potentially leading to higher affinity. researchgate.net

Molecular Modeling Studies of Ligand-Receptor Interactions based on Structural Fit

Molecular modeling, particularly molecular docking, is used to predict and analyze how a ligand like this compound interacts with a biological target, such as a protein receptor or enzyme. nih.gov These studies are fundamental to understanding the structural basis of a molecule's biological activity. The 2-azaspiro[3.3]heptane motif is often used as a bioisosteric replacement for piperidine (B6355638), and modeling studies help validate this replacement by comparing the binding modes. scienceopen.comenamine.netnih.govresearchgate.net

In a typical docking simulation, the 3D structure of this compound is placed into the binding site of a receptor. The software then samples different orientations and conformations of the ligand to find the most favorable binding pose, which is typically the one with the lowest predicted binding energy. mdpi.com

Key interactions that are analyzed include:

Hydrogen Bonds: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The isopropyl group and the carbon skeleton of the spirocycle can engage in hydrophobic interactions with nonpolar amino acid residues in the receptor's binding pocket.

For example, studies on related 2-azaspiro[3.3]heptane derivatives designed as fetal hemoglobin inducers showed that the rigid structure of the scaffold was key to their activity. nih.gov Modeling would reveal how the specific shape and vector projections of the substituents on the scaffold align with the receptor's binding site topology.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the optimized geometry of this compound, one can predict the NMR chemical shifts. These calculations can help assign peaks in the experimental spectrum and can provide insight into the electronic environment of the different atoms.

Theoretical calculations have been shown to be instrumental in rationalizing the complex photophysical properties of other spiro-compounds, demonstrating the power of these methods in understanding spectroscopic behavior. barbatti.org

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a 2-Azaspiro[3.3]heptane Scaffold (Note: These are representative values. The presence of the 1-isopropyl group would alter these shifts. Predictions are typically referenced against a standard like tetramethylsilane (B1202638) (TMS).)

Carbon AtomPredicted Chemical Shift (ppm)
C-spiro~ 35-45
CH₂ adjacent to N~ 50-60
Other CH₂~ 25-35

Analysis of Ring Strain and Energetics within the Spiro[3.3]heptane Scaffold

The spiro[3.3]heptane framework is characterized by significant ring strain due to the presence of two four-membered rings. Computational methods allow for the quantification of this strain energy. The strain arises from angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions).

Despite this strain, the spirocyclic nature of the scaffold provides a high degree of rigidity and metabolic stability compared to less strained monocyclic systems like cyclohexanes. researchgate.net The strain energy can be calculated by comparing the heat of formation of the molecule with that of a hypothetical strain-free reference compound.

This inherent strain is a double-edged sword. While it contributes to the molecule's defined three-dimensional shape, it can also influence its reactivity. However, in the context of drug design, the metabolic stability of azaspiro[3.3]heptanes often outweighs concerns about their inherent strain. univ.kiev.ua Computational analysis helps to understand this balance between stability and pre-organization for receptor binding.

Theoretical Basis of Bioisosterism: Structural Mimicry and Spatial Arrangement

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is central to the interest in azaspiro[3.3]heptanes. The 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane moieties are considered novel bioisosteres of piperidine. scienceopen.comenamine.netnih.govresearchgate.net Theoretical studies are key to establishing the validity of this bioisosteric relationship.

The primary theoretical basis lies in the comparison of their three-dimensional structures and the spatial vectors of their substituent exit points. Unlike the relatively planar chair conformation of a piperidine ring, the spiro[3.3]heptane scaffold is inherently three-dimensional and rigid. researchgate.netnih.gov This "escape from flatland" is a major trend in modern drug design, aiming to improve properties like solubility and target selectivity. univ.kiev.ua

Computational overlay studies can demonstrate how a substituted azaspiro[3.3]heptane can mimic the spatial arrangement of substituents on a piperidine ring. For instance, a this compound could be designed to place the isopropyl group and another substituent in similar spatial positions as corresponding groups on a substituted piperidine.

A key study compared the geometric parameters of 1-azaspiro[3.3]heptanes with 1,2-disubstituted piperidines. researchgate.net These parameters define the relative orientation of substituents and are crucial for receptor recognition.

Table 3: Comparison of Geometric Parameters for Bioisosteric Scaffolds (Adapted from data on 1-azaspiro[3.3]heptanes and piperidines. researchgate.net Parameters define the spatial relationship between substituent vectors.)

This geometric similarity, despite the different core structure, provides a strong theoretical rationale for using the azaspiro[3.3]heptane scaffold as a piperidine mimic, offering a unique combination of structural rigidity and novel chemical space. researchgate.net

Strategic Utility of Azaspiro 3.3 Heptane Architectures As Chemical Building Blocks for Molecular Complexity

Enabling Access to Diverse Chemical Space with 3D Scaffolds

The introduction of 3D structural motifs is a key strategy in modern medicinal chemistry to move beyond the "flatland" of predominantly two-dimensional aromatic structures. Azaspiro[3.3]heptane scaffolds, including 1-Isopropyl-2-azaspiro[3.3]heptane, are exemplary in this regard. Their inherent non-planar geometry provides a fixed orientation of substituents in three-dimensional space, which can facilitate more specific and potent interactions with biological targets. researchgate.netresearchgate.net

The spirocyclic nature of these compounds, where two rings share a single carbon atom, imparts a high degree of rigidity. This conformational restriction is advantageous as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities. Furthermore, the 3D shape of azaspiro[3.3]heptanes allows for the exploration of novel pharmacophore space that is inaccessible with traditional flat scaffolds. acs.orgresearchgate.net The development of synthetic routes to variously substituted azaspiro[3.3]heptanes has significantly broadened the range of accessible molecular shapes and functionalities. nih.govacs.org

Applications in the Construction of Structurally Rigid Molecules

The rigidity of the azaspiro[3.3]heptane core is a defining feature that is highly sought after in the design of complex molecules. This structural pre-organization can lead to enhanced target selectivity and improved metabolic stability. For instance, the replacement of a flexible piperidine (B6355638) ring, a common motif in many drugs, with a rigid azaspiro[3.3]heptane scaffold has been shown to be a successful strategy in drug design. medchemexpress.comnih.govuniv.kiev.uanih.govthieme-connect.com This bioisosteric replacement can lock the molecule in a bioactive conformation, thereby improving its pharmacological profile.

Use as Scaffolds for Multi-Functionalized Molecular Assemblies

The azaspiro[3.3]heptane skeleton serves as an excellent platform for the construction of multi-functionalized molecules. The spirocyclic core provides distinct exit vectors for the attachment of various substituents in a well-defined spatial arrangement. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the nature and position of the functional groups.

For example, in this compound, the nitrogen atom provides a convenient handle for N-alkylation, acylation, or other modifications, while the carbon atoms of the cyclobutane (B1203170) rings can be functionalized to introduce additional diversity. Synthetic methodologies have been developed to introduce functional groups at various positions of the azaspiro[3.3]heptane ring system, enabling the creation of libraries of compounds for high-throughput screening. nih.govacs.org The ability to create multi-vector scaffolds from azaspiro[3.3]heptanes makes them highly valuable for the assembly of complex molecular architectures, including those used in the development of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities.

Development of Azaspiro[3.3]heptane-Derived Synthons for Complex Target Synthesis

The utility of azaspiro[3.3]heptanes extends to their use as synthons, or building blocks, in the total synthesis of complex natural products and other target molecules. The compact and rigid nature of the azaspiro[3.3]heptane unit can be strategically incorporated into a larger molecular framework to impart specific conformational constraints or to serve as a key structural element.

The development of robust and scalable synthetic routes to functionalized azaspiro[3.3]heptanes is crucial for their application as synthons. acs.org For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids has provided novel building blocks for peptide and peptidomimetic chemistry. nih.gov Similarly, this compound can be viewed as a synthon that introduces a specific lipophilic and basic moiety with a defined 3D geometry. The availability of a diverse range of azaspiro[3.3]heptane-derived synthons provides chemists with a powerful toolkit for the efficient and stereocontrolled synthesis of complex and biologically active molecules. univ.kiev.ua

Q & A

Basic: What are the established synthetic routes for 1-Isopropyl-2-azaspiro[3.3]heptane, and what are their key reaction mechanisms?

Answer:
The synthesis of 1-azaspiro[3.3]heptane derivatives typically begins with cyclobutanone as a starting material. A notable route involves a Wittig reaction to generate an alkene intermediate, followed by a [2+2] cycloaddition with Graf's isocyanate to form the azetidine-lactam precursor. Subsequent reduction of the carbonyl group yields the spirocyclic amine core (e.g., 1-azaspiro[3.3]heptane). Isopropyl functionalization can be achieved via alkylation or nucleophilic substitution at the nitrogen center. This method, developed by Carreira and colleagues, is scalable to gram quantities and emphasizes cost efficiency .

Advanced: How can researchers address stereochemical challenges in the asymmetric synthesis of this compound derivatives?

Answer:
Asymmetric synthesis requires chiral catalysts or auxiliaries to control stereoselectivity. For example, Burkhard et al. utilized tert-butylsulfinyl groups as chiral directors in azaspirocycle synthesis, achieving enantiomeric excess (ee) >95% through kinetic resolution . Additionally, gold-catalyzed intermolecular oxidative cyclization (as shown in Scheme 5 of ) can induce stereoselectivity in spirocyclic intermediates. Researchers should employ X-ray crystallography (e.g., as in ) or chiral HPLC to verify stereochemical outcomes and optimize reaction conditions (temperature, solvent, catalyst loading) to mitigate racemization .

Basic: What spectroscopic and analytical methods are critical for confirming the structure of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify spirocyclic protons (e.g., cyclopropane CH2_2 at δ 7.5–8.6 ppm) and isopropyl substituents .
  • IR Spectroscopy : Detection of amine N–H stretches (~3300 cm1^{-1}) and sp3^3 C–H vibrations (~2975 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]+^+ at m/z 333.9820 for brominated derivatives, as in ).
  • X-ray Crystallography : Definitive structural elucidation, as demonstrated for related azaspiro compounds in .

Advanced: How does the Spiro[3.3]heptane core enhance bioactivity in drug design, and what methodological approaches validate its utility as a benzene bioisostere?

Answer:
The Spiro[3.3]heptane core acts as a saturated benzene bioisostere by mimicking aromatic geometry while improving metabolic stability and reducing toxicity. Mykhailiuk et al. demonstrated its efficacy in drugs like sonidegib (anti-tumor) and benzocaine (anesthetic), where the spirocyclic structure maintained target affinity while enhancing pharmacokinetics (e.g., logP reduction for improved solubility) . Validation methods include:

  • Biological Assays : Comparative IC50_{50} measurements against aromatic analogs.
  • Molecular Dynamics (MD) Simulations : To assess binding pose retention in target proteins.
  • ADMET Profiling : Measuring solubility, plasma stability, and CYP450 inhibition .

Basic: What are the common functionalization strategies for this compound to diversify its applications?

Answer:
Functionalization typically targets the nitrogen or spirocyclic carbon atoms:

  • N-Alkylation : Using alkyl halides or Mitsunobu conditions to introduce groups like benzyl or allyl (e.g., ).
  • Ring-Opening Reactions : Acid-catalyzed cleavage to generate linear amines for further derivatization .
  • Electrophilic Substitution : Halogenation (e.g., bromination) at the cyclopropane ring for cross-coupling reactions .

Advanced: How can researchers resolve contradictions in reported synthetic yields or reactivity data for azaspiro[3.3]heptane derivatives?

Answer:
Discrepancies often arise from reaction conditions (e.g., solvent purity, catalyst lot variability) or analytical methods. To address this:

Reproduce Key Steps : Validate yields using protocols from primary sources (e.g., Carreira’s cycloaddition in ).

Control Experiments : Test variables like moisture sensitivity (e.g., anhydrous vs. ambient conditions).

Advanced Analytics : Use quantitative 19^{19}F NMR (if trifluoroacetate salts are present, as in ) or LC-MS to quantify impurities .

Application: What computational tools are recommended to predict the physicochemical properties of this compound derivatives?

Answer:

  • Density Functional Theory (DFT) : For optimizing geometries and calculating dipole moments (critical for solubility).
  • QSAR Models : Correlate structural features (e.g., logP, topological polar surface area) with bioactivity .
  • COSMO-RS : Predict solubility in solvents like n-heptane (see for phase behavior data).

Advanced: What strategies mitigate side reactions during the synthesis of this compound, such as ring-opening or dimerization?

Answer:

  • Low-Temperature Conditions : Reduce thermal degradation during cycloaddition (e.g., –20°C for Graf’s isocyanate reactions) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or trityl groups to shield reactive amines (e.g., ).
  • Catalyst Screening : Test palladium or gold catalysts to suppress oligomerization in cross-coupling steps .

Basic: What are the stability considerations for storing this compound derivatives?

Answer:

  • Temperature : Store at 2–8°C under inert gas (N2_2 or Ar) to prevent oxidation .
  • Light Sensitivity : Amber vials for photosensitive intermediates (e.g., nitroso derivatives).
  • Hygroscopicity : Desiccants (e.g., silica gel) for trifluoroacetate salts, which are prone to hydrolysis .

Advanced: How can researchers leverage spiro[3.3]heptane’s conformational rigidity to improve drug-target binding kinetics?

Answer:
The rigid spiro architecture reduces entropic penalties upon binding. Methods to exploit this include:

  • SAR Studies : Systematically vary substituents (e.g., para-bromophenyl in ) to optimize van der Waals contacts.
  • Cryo-EM or X-ray Co-Crystallization : Visualize binding modes in targets like kinases or GPCRs .
  • Thermodynamic Profiling : Measure ΔG and ΔS via isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.